molecular formula C13H21N5 B11740852 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11740852
M. Wt: 247.34 g/mol
InChI Key: RARJHFXHSBMXEK-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a bis-pyrazole derivative characterized by two interconnected pyrazole rings. The first pyrazole (at position 4) is substituted with an ethyl group (1-position) and a methyl group (3-position), while the second pyrazole (at position 3) bears a propyl group (1-position) and an amine group (3-position). The two pyrazole cores are linked via a methylene bridge.

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-4-7-18-8-6-13(16-18)14-9-12-10-17(5-2)15-11(12)3/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,16)

InChI Key

RARJHFXHSBMXEK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=CN(N=C2C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually

Biological Activity

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-propyl-1H-pyrazol-3-amine, also known by its CAS number 1856068-43-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H22ClN5
Molecular Weight : 283.8 g/mol
IUPAC Name : N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine
CAS Number : 1856068-43-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Pyrazole Rings : The pyrazole rings are synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
  • Alkylation : The pyrazole rings undergo alkylation using alkyl halides (e.g., ethyl bromide and propyl bromide) in the presence of a base such as potassium carbonate.
  • Coupling Reaction : Alkylated pyrazole intermediates are coupled using a suitable coupling agent like formaldehyde under reflux conditions.

Biological Activity

This compound has been investigated for various biological activities, particularly in the fields of oncology and inflammation.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM)
N-(4-(2-hydroxypropyl)-2-methylphenyl)-N'-(5-methylpyrazole)MCF7 (Breast Cancer)3.79
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]anilineHep2 (Laryngeal Cancer)3.25
Ethyl 1-(2-hydroxypropyl)-3-(4-chlorophenoxy)-pyrazoleA549 (Lung Cancer)26

The compound's effectiveness against cancer cells is attributed to its ability to induce apoptosis and inhibit proliferation through various pathways, including the modulation of cyclin-dependent kinases (CDKs) and MAPK signaling pathways .

Anti-inflammatory Activity

Additionally, compounds similar to N-[...]-amine have shown promise as anti-inflammatory agents. They inhibit the release of pro-inflammatory cytokines such as TNF-alpha by blocking specific kinase pathways involved in inflammation .

The mechanisms through which N-[...]-amine exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Interaction : It binds to cellular receptors, modulating their activity and affecting downstream signaling pathways.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, it reduces tumor growth.

Case Studies

Recent studies have highlighted the potential therapeutic applications of N-[...]-amine in various contexts:

Study on Cytotoxicity

A study conducted by Wei et al. assessed the cytotoxic effects of pyrazole derivatives on A549 lung cancer cells, finding that certain derivatives exhibited significant growth inhibition with IC50 values ranging from 26 µM to lower .

In Vivo Studies

In vivo studies demonstrated that pyrazole-based compounds could reduce tumor size in animal models while exhibiting minimal toxicity to normal tissues, indicating their therapeutic potential .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its dual pyrazole framework and specific alkyl substitutions. Below is a comparative analysis with structurally related pyrazole derivatives:

Compound Name Key Structural Features Biological/Chemical Properties Key Differences
N-[(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-3-amine Fluorine at pyrazole 5-position Enhanced electronegativity; potential for halogen bonding Fluorine substitution alters electronic properties and bioavailability compared to the non-fluorinated target compound .
1-Ethyl-N-[3-methylpyrazol]methyl]pyrrolidin Pyrrolidine ring instead of second pyrazole Different nitrogen framework; increased basicity Lack of dual pyrazole system reduces π-π stacking potential .
5-Nitro-1H-pyrazol-3-amine Nitro group at pyrazole 5-position Antimicrobial activity Nitro group introduces redox activity but may increase toxicity risks .
3-Ethylpyrazole Single pyrazole with ethyl group Antifungal activity Simpler structure lacks the methylene-linked pyrazole system, limiting multitarget interactions .
N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine Methyl instead of ethyl and methyl groups Reduced steric hindrance Altered alkyl chain length impacts lipophilicity and metabolic stability .

Chemical Reactivity

  • Functionalization : The methylene bridge between pyrazoles serves as a site for further derivatization (e.g., introducing sulfonamide or carbamate groups), a feature absent in single-ring analogs .
  • Stability : Propyl and ethyl substituents enhance steric protection of the amine group, reducing oxidative degradation compared to compounds with shorter alkyl chains .

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